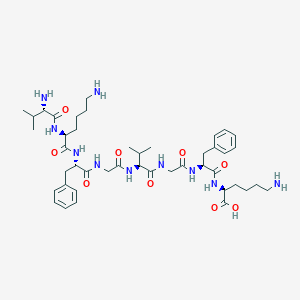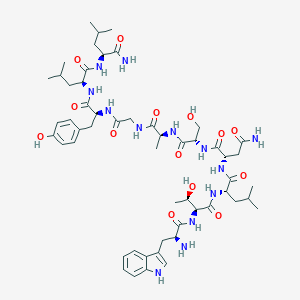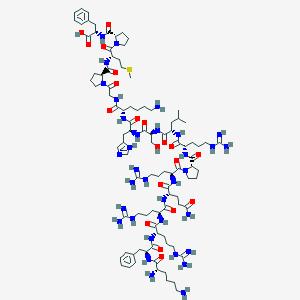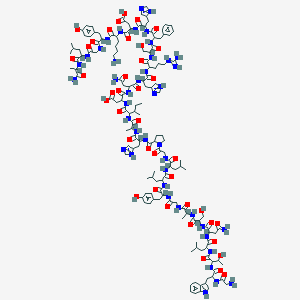
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMK-1 is a synthetic peptide that acts as a potent and selective agonist for the formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor 2 (FPR2) receptors. It is derived from a random peptide library and is known for its ability to induce calcium mobilization specifically in cells transfected with the FPRL1 gene . MMK-1 is recognized for its chemotactic properties, making it a valuable tool in immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
MMK-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
The industrial production of MMK-1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MMK-1 primarily undergoes interactions with its target receptors, FPRL1 and FPR2. These interactions are characterized by:
Binding: MMK-1 binds to the FPRL1 and FPR2 receptors, initiating a cascade of intracellular signaling events.
Calcium Mobilization: The binding of MMK-1 to its receptors induces the mobilization of calcium ions within the cell.
Common Reagents and Conditions
The synthesis of MMK-1 involves the use of standard peptide synthesis reagents such as:
Protected Amino Acids: Amino acids with protecting groups to prevent unwanted side reactions.
Activating Agents: Chemicals like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Major Products Formed
The primary product of the synthesis is the MMK-1 peptide itself. During its interaction with target receptors, MMK-1 does not undergo significant chemical transformation but rather induces biological responses .
Scientific Research Applications
MMK-1 has a wide range of applications in scientific research, particularly in the fields of immunology and cell biology. Some of its key applications include:
Chemotaxis Studies: MMK-1 is used to study the chemotactic behavior of leukocytes, including monocytes and neutrophils.
Receptor Signaling: It serves as a tool to investigate the signaling pathways activated by FPRL1 and FPR2 receptors.
Inflammatory Response: MMK-1 is used to study the production of inflammatory cytokines in response to receptor activation.
Drug Development: The peptide is utilized in the development of new therapeutic agents targeting FPRL1 and FPR2 receptors.
Mechanism of Action
MMK-1 exerts its effects by binding to the FPRL1 and FPR2 receptors on the surface of leukocytes. This binding triggers a series of intracellular signaling events, including the mobilization of calcium ions. The increase in intracellular calcium levels leads to various cellular responses, such as chemotaxis, activation of integrins, and production of proinflammatory cytokines . The specific activation of FPRL1 and FPR2 by MMK-1 makes it a valuable tool for studying the function and signaling of these receptors .
Comparison with Similar Compounds
Similar Compounds
N-formyl methionyl-leucyl-phenylalanine (fMLF): A classical chemotactic peptide that also targets formyl peptide receptors but with different specificity and potency.
Leukotriene B4: Another chemotactic agent that activates different receptors on leukocytes.
Uniqueness of MMK-1
MMK-1 is unique due to its high specificity and potency for the FPRL1 and FPR2 receptors. Unlike other chemotactic peptides, MMK-1 does not activate the formyl peptide receptor (FPR), making it a highly selective tool for studying FPRL1 and FPR2-mediated responses . This specificity allows researchers to dissect the distinct signaling pathways and functions associated with these receptors .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQRCXCXXGUGY-AJOXZCOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H123N19O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)







